Cas no 177941-43-4 (1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol)

1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol is a chiral pyrrolidine derivative featuring a benzyl group and a hydroxyl-substituted ethyl side chain. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. Its structural versatility allows for further functionalization, enabling applications in asymmetric synthesis and medicinal chemistry. The presence of both a pyrrolidine ring and a benzylic moiety enhances its utility as a building block for N-heterocyclic scaffolds. The hydroxyl group provides a reactive site for derivatization, facilitating the synthesis of more complex structures. This compound is typically handled under controlled conditions due to its sensitivity to oxidation and moisture.
1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol structure
177941-43-4 structure
Product Name:1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol
CAS No:177941-43-4
MF:C13H19NO
MW:205.296063661575
CID:1365282
PubChem ID:22560190
Update Time:2025-10-29

1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-Pyrrolidinemethanol, a-methyl-1-(phenylmethyl)-
    • 1-(1-benzylpyrrolidin-3-yl)ethan-1-ol
    • 1-(1-benzylpyrrolidin-3-yl)ethanol
    • CHA94143
    • 1-(1-Benzyl-3-pyrrolidinyl)-1-ethanol
    • 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol
    • Inchi: 1S/C13H19NO/c1-11(15)13-7-8-14(10-13)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3
    • InChI Key: ANQRCZQKWVDTIB-UHFFFAOYSA-N
    • SMILES: OC(C)C1CN(CC2C=CC=CC=2)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 189
  • XLogP3: 1.9
  • Topological Polar Surface Area: 23.5

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 286.0±15.0 °C at 760 mmHg
  • Flash Point: 116.0±19.0 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol Security Information

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Additional information on 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol

Introduction to 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol (CAS No. 177941-43-4)

1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 177941-43-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzylpyrrolidine derivatives, which have garnered considerable attention due to their diverse pharmacological properties and potential applications in drug development. The structural framework of 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol incorporates a benzyl group attached to a pyrrolidine ring, which is further linked to an ethanol moiety. This unique configuration imparts distinct chemical and biological characteristics, making it a valuable scaffold for designing novel therapeutic agents.

The benzylpyrrolidine core is a privileged structure in medicinal chemistry, frequently explored for its role in modulating various biological targets. The presence of the benzyl group enhances lipophilicity, while the pyrrolidine ring contributes to hydrogen bonding capabilities, both of which are crucial for drug-receptor interactions. In recent years, researchers have been particularly interested in exploring the pharmacological potential of this class of compounds, especially in the context of central nervous system (CNS) disorders, pain management, and neurodegenerative diseases.

1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol has been studied for its potential as a precursor or intermediate in synthesizing more complex molecules with targeted biological activities. Its ethanol side chain provides a reactive site for further functionalization, allowing chemists to tailor the compound’s properties for specific therapeutic needs. The compound’s solubility profile and metabolic stability are also critical factors that influence its suitability for pharmaceutical applications. Preliminary studies suggest that derivatives of 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol may exhibit inhibitory effects on certain enzymes and receptors, making them promising candidates for further investigation.

One of the most compelling aspects of 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol is its versatility in drug design. The benzylpyrrolidine scaffold can be modified in various ways to optimize pharmacokinetic and pharmacodynamic profiles. For instance, substituting different groups at the pyrrolidine nitrogen or introducing additional heterocycles can lead to compounds with enhanced binding affinity or selectivity. Recent advances in computational chemistry have enabled researchers to predict the binding modes of such derivatives with high precision, accelerating the discovery process.

The compound’s relevance extends beyond academic research; it has caught the attention of pharmaceutical companies looking to develop next-generation therapeutics. By leveraging structural analogs of 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol, scientists aim to overcome limitations associated with existing drugs, such as poor bioavailability or off-target effects. The benzylpyrrolidine moiety’s ability to interact with biological targets through multiple mechanisms makes it an attractive choice for multitargeted drug design—a strategy increasingly recognized for its potential to address complex diseases more effectively.

In the context of CNS disorders, 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol and its derivatives have been explored as potential candidates for treating conditions like depression, anxiety, and neurodegenerative diseases. The pyrrolidine ring’s similarity to natural neurotransmitter structures suggests that it may modulate neurotransmitter systems without causing significant side effects. Additionally, the benzyl group can be engineered to enhance blood-brain barrier penetration, a critical factor for CNS drugs. Ongoing research is focused on identifying optimal substitution patterns that improve both efficacy and safety profiles.

From a synthetic chemistry perspective, 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol serves as a versatile building block for constructing more complex molecules. Its straightforward synthesis pathway allows for rapid production at scale, which is essential for preclinical studies and commercial development. Researchers have developed efficient synthetic routes that minimize byproducts and maximize yield, ensuring that sufficient quantities of the compound are available for thorough characterization and testing.

The pharmacological evaluation of 1-(1-Benzylpyrrolidin-3-yl)ethan-1-ol has revealed intriguing interactions with various biological targets. Initial in vitro studies indicate that certain derivatives may inhibit enzymes involved in inflammation or pain signaling pathways. These findings align with emerging trends in drug discovery, where targeting inflammation has become a key strategy for treating chronic diseases. Furthermore, animal models have provided insights into the compound’s behavioral effects, suggesting potential applications in managing neurological conditions.

The future direction of research on 1-(1-Benzylpyrrolidin-3-yethan 0l) (CAS No. 17794143 4 ) is likely to focus on optimizing its pharmacological properties through structure-based drug design techniques. Advances in crystallography and molecular modeling are enabling researchers to visualize how different modifications affect binding affinity and selectivity at molecular level By integrating experimental data with computational predictions scientists can design more effective derivatives tailored specifically target therapeutic needs

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